Cas no 1804202-27-4 (2-Fluorobenzo[d]oxazole-5-carboxylic acid)
2-Fluorobenzo[d]oxazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluorobenzo[d]oxazole-5-carboxylic acid
-
- Inchi: 1S/C8H4FNO3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12)
- InChI Key: CTBBNIDRHOJKAR-UHFFFAOYSA-N
- SMILES: FC1=NC2C=C(C(=O)O)C=CC=2O1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 223
- XLogP3: 2.1
- Topological Polar Surface Area: 63.3
2-Fluorobenzo[d]oxazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081001418-250mg |
2-Fluorobenzo[d]oxazole-5-carboxylic acid |
1804202-27-4 | 98% | 250mg |
$5,591.65 | 2022-04-02 | |
| Alichem | A081001418-500mg |
2-Fluorobenzo[d]oxazole-5-carboxylic acid |
1804202-27-4 | 98% | 500mg |
$8,058.56 | 2022-04-02 | |
| Alichem | A081001418-1g |
2-Fluorobenzo[d]oxazole-5-carboxylic acid |
1804202-27-4 | 98% | 1g |
$12,344.24 | 2022-04-02 |
2-Fluorobenzo[d]oxazole-5-carboxylic acid Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-Fluorobenzo[d]oxazole-5-carboxylic acid
Introduction to 2-Fluorobenzo[d]oxazole-5-carboxylic Acid (CAS No. 1804202-27-4)
The compound 2-Fluorobenzo[d]oxazole-5-carboxylic acid, identified by the CAS registry number 1804202-27-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzoxazole derivatives, which have gained considerable attention due to their diverse biological activities and potential applications in drug development. The structure of this compound consists of a benzoxazole ring system with a fluorine substituent at the 2-position and a carboxylic acid group at the 5-position, making it a unique member of the benzoxazole family.
The synthesis of 2-Fluorobenzo[d]oxazole-5-carboxylic acid involves a series of well-defined chemical reactions, including nucleophilic substitution, oxidation, and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, ensuring its availability for various research and industrial applications. The presence of the fluorine atom in the molecule introduces interesting electronic properties, which can be exploited to modulate the compound's reactivity and bioavailability.
In terms of pharmacological activity, benzoxazole derivatives have been extensively studied for their potential as anti-inflammatory, antioxidant, and anticancer agents. Specifically, 2-Fluorobenzo[d]oxazole-5-carboxylic acid has shown promising results in preclinical studies targeting inflammatory diseases and cancer. The carboxylic acid group in the molecule plays a crucial role in its ability to interact with biological targets, such as enzymes and receptors, making it a valuable lead compound for drug discovery.
The application of computational chemistry tools has further enhanced our understanding of the molecular properties of 1804202-27-4. Molecular docking studies have revealed that this compound exhibits strong binding affinity to several therapeutic targets, including cyclooxygenase (COX) enzymes and human epidermal growth factor receptor 2 (HER2). These findings underscore its potential as a dual-action agent capable of addressing multiple disease pathways simultaneously.
In addition to its pharmacological applications, benzoxazole derivatives like 1804202-27-4 are also being explored for their roles in materials science. The unique electronic properties of these compounds make them suitable candidates for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent research has focused on optimizing the electronic characteristics of these molecules through strategic substitution patterns, paving the way for their integration into advanced electronic devices.
The environmental impact of synthesizing and using compounds like 1804202-27-4 is another area of growing interest. Green chemistry principles are being increasingly applied to minimize waste generation and reduce energy consumption during the synthesis process. For instance, catalytic methods using transition metal catalysts have been developed to facilitate more sustainable routes to this compound.
In conclusion, 1804202-27-4, or 1804 benzo[d]oxazole derivative, represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with its promising biological activity and potential for green synthesis, positions it as a key player in future advancements in medicine and materials science.
1804202-27-4 (2-Fluorobenzo[d]oxazole-5-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)